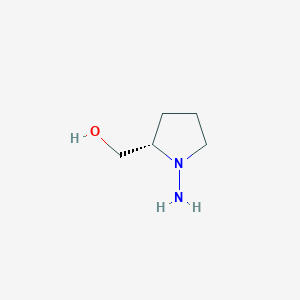
(S)-(1-Aminopyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1-Aminopyrrolidin-2-yl)methanol, also known as (S)-APM, is a chiral building block used in the synthesis of various biologically active compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
(S)-APM functions as a chiral auxiliary in various chemical reactions, providing stereochemical control in the synthesis of chiral compounds. It can also act as a ligand in asymmetric catalysis, promoting enantioselectivity in chemical reactions.
Biochemical and Physiological Effects:
(S)-APM has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit significant toxicity in animal models.
Advantages and Limitations for Lab Experiments
(S)-APM has several advantages in laboratory experiments, including its high enantioselectivity and versatility in various chemical reactions. However, its high cost and limited availability can be a limitation in some experiments.
Future Directions
For (S)-APM research include exploring its potential applications in drug discovery, asymmetric catalysis, and other areas of organic synthesis. Additionally, further studies are needed to understand its biochemical and physiological effects and potential toxicity. The development of more efficient and cost-effective synthesis methods for (S)-APM will also be an important area of research.
Synthesis Methods
(S)-APM can be synthesized through various methods, including asymmetric synthesis, resolution, and enzymatic methods. Asymmetric synthesis involves the use of chiral starting materials or reagents to produce the desired enantiomer. Resolution involves the separation of racemic mixtures into individual enantiomers. Enzymatic methods utilize enzymes to catalyze the synthesis of the desired enantiomer.
Scientific Research Applications
(S)-APM has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and catalysis. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. Additionally, (S)-APM has been used as a catalyst in the synthesis of chiral compounds.
properties
IUPAC Name |
[(2S)-1-aminopyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFVLZVNOBDDJ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Aminopyrrolidin-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

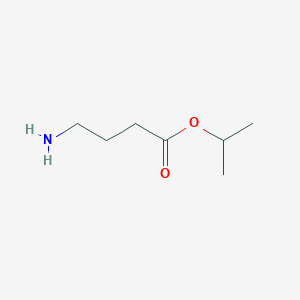
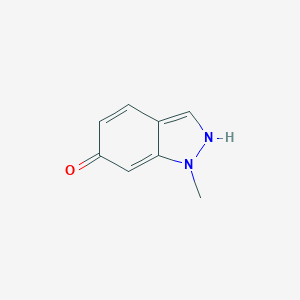

![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)
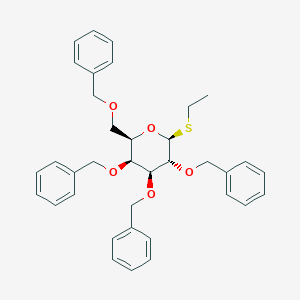


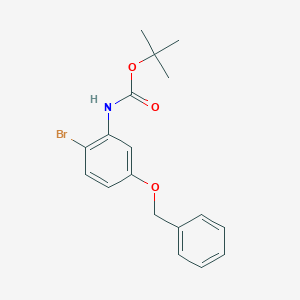


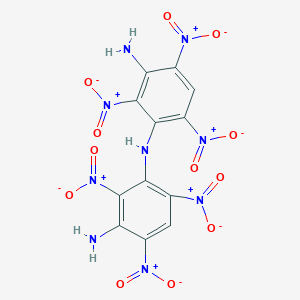
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)

